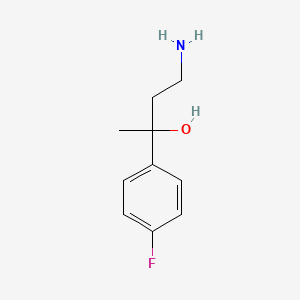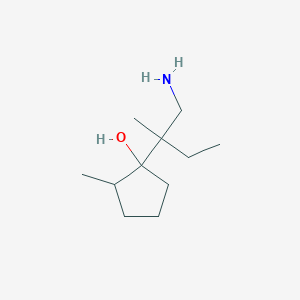
1-(1-Amino-2-methylbutan-2-YL)-2-methylcyclopentan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Amino-2-methylbutan-2-YL)-2-methylcyclopentan-1-OL is a complex organic compound with a unique structure that includes both cyclopentane and amino alcohol functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Amino-2-methylbutan-2-YL)-2-methylcyclopentan-1-OL typically involves multi-step organic reactions. One common method includes the reaction of 2-methylcyclopentanone with 1-amino-2-methylbutane under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(1-Amino-2-methylbutan-2-YL)-2-methylcyclopentan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(1-Amino-2-methylbutan-2-YL)-2-methylcyclopentan-1-OL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Amino-2-methylbutan-2-YL)-2-methylcyclopentan-1-OL involves its interaction with specific molecular targets. The amino and alcohol groups allow it to form hydrogen bonds and interact with enzymes or receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-methylbutane: Shares the amino group but lacks the cyclopentane ring.
2-Methylcyclopentanone: Contains the cyclopentane ring but lacks the amino group.
1-(1-Amino-2-methylbutan-2-yl)(methyl)amine: Similar structure but with different functional groups.
Uniqueness
1-(1-Amino-2-methylbutan-2-YL)-2-methylcyclopentan-1-OL is unique due to its combination of cyclopentane and amino alcohol functionalities, which provide distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-amino-2-methylbutan-2-yl)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-4-10(3,8-12)11(13)7-5-6-9(11)2/h9,13H,4-8,12H2,1-3H3 |
InChI Key |
ZCIDAKQYQMFOEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C1(CCCC1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B15254641.png)
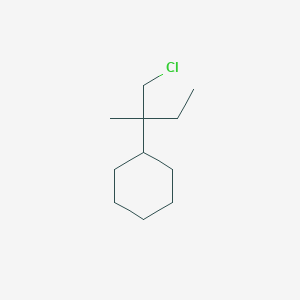
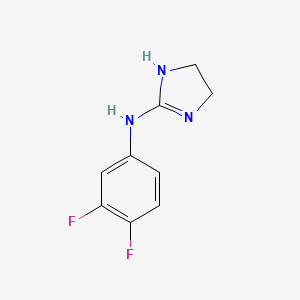

![(R)-2-Amino-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoicacid](/img/structure/B15254677.png)
![5-[3-(Hydroxymethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B15254684.png)
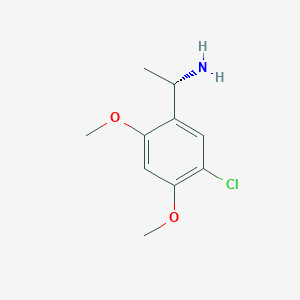
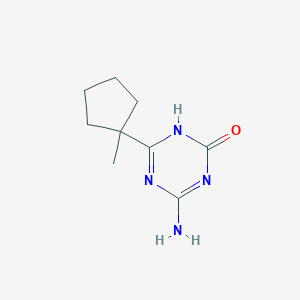
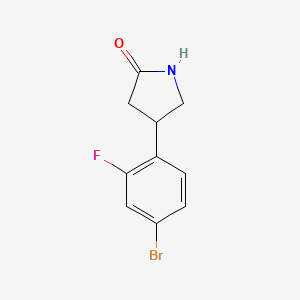


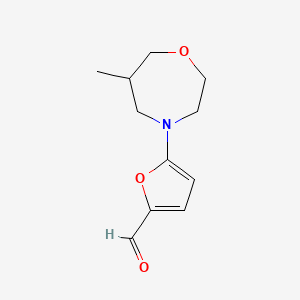
![1-[1-(Aminomethyl)cyclobutyl]-2,3-dimethylcyclobutan-1-ol](/img/structure/B15254726.png)
